tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused furopyridine and piperidine system. Spirocyclic architectures are widely explored in drug discovery due to their ability to restrict molecular flexibility, enhancing target selectivity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 7-oxospiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-15(2,3)22-14(20)18-9-6-16(7-10-18)11-5-4-8-17-12(11)13(19)21-16/h4-5,8H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWKUUCNRQFBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=O)O2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128557 | |
| Record name | 1,1-Dimethylethyl 7-oxospiro[furo[3,4-b]pyridine-5(7H),4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187829-90-8 | |
| Record name | 1,1-Dimethylethyl 7-oxospiro[furo[3,4-b]pyridine-5(7H),4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187829-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 7-oxospiro[furo[3,4-b]pyridine-5(7H),4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities between the target compound and related spirocyclic derivatives:
Key Observations:
- Spiro System Diversity: The target compound and the oxazole-indene analog () share the furopyridine-piperidine core but differ in additional fused rings. The oxazole-indene system in may enhance π-π stacking interactions in biological targets . The diazaspiro[3.5]nonane in lacks fused aromaticity, reducing planarity and possibly altering blood-brain barrier penetration .
- Functional Groups: The tert-butyl carboxylate group is conserved in the target and , suggesting shared strategies for metabolic stability. The 7-oxo group in the target compound contrasts with the 4'-oxo in and ’-oxo in , which may influence hydrogen-bonding patterns with biological targets. ’s chloro and pyridinyl-amino substituents could enable covalent binding or enhanced solubility via protonation .
Biological Activity
tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate is a heterocyclic compound notable for its unique spiro structure, which combines a furo[3,4-b]pyridine moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and complex molecular architecture.
- Molecular Formula : C16H20N2O4
- Molecular Weight : Approximately 304.34 g/mol
- CAS Number : 70403-60-0
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains.
- Anticancer Activity : Investigations into structural analogs suggest potential in inhibiting tumor growth.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, potentially influencing mood and cognition.
The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets, including:
- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors.
- Enzymatic Pathways : Inhibition or activation of enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one | 475152-31-9 | High | Lacks carboxylate group; different biological activity |
| Spiro[furo[3,4-b]pyridine]-5(7H),4’-piperidin]-7-one dihydrochloride | N/A | Moderate | Salt form affecting solubility |
| 1H-Spiro[furo[3,4-c]pyridine]-3,4'-piperidin]-1-one hydrochloride | 475152-16-0 | High | Different halogen substitution impacts reactivity |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Studies : A study focused on pyrimidine-containing hybrids reported significant antimicrobial activity against various pathogens, suggesting that similar structural features may confer antibacterial properties to tert-butyl 7-oxo compounds .
- Anticancer Research : Research on spiro compounds has indicated their potential in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : Investigations into related compounds have demonstrated effects on neurotransmitter systems that could lead to therapeutic applications in treating anxiety and depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
